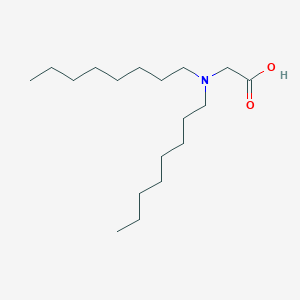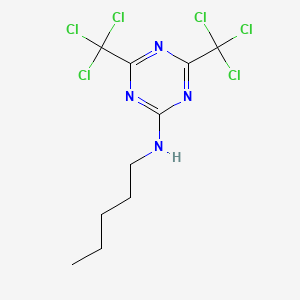
n,n-Dioctylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n-Dioctylglycine: is an amino acid derivative with the molecular formula C18H37NO2 . It is characterized by the presence of two octyl groups attached to the nitrogen atom of glycine, making it a hydrophobic compound. This compound is primarily used in various chemical processes and has applications in solvent extraction and other industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dioctylglycine typically involves the reaction of glycine with octylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Glycine+2Octylamine→this compound+By-products
Industrial Production Methods: For large-scale industrial production, the process involves the use of chloroacetic acid and octylamine. The reaction is carried out in an aqueous medium, and the product is extracted using organic solvents such as toluene. The reaction conditions are optimized to achieve high yield and purity of this compound. The steps include:
- Preparation of chloroacetic acid solution.
- Reaction with octylamine at controlled temperature (20-70°C) for 2-5 hours.
- Removal of unreacted octylamine.
- Condensation, crystallization, centrifugation, and drying to obtain the final product .
化学反应分析
Types of Reactions: n,n-Dioctylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogens such as chlorine and bromine are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
n,n-Dioctylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and solvent extraction processes.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Used in the extraction of metals such as palladium from aqueous solutions.
作用机制
The mechanism of action of n,n-Dioctylglycine involves its interaction with various molecular targets. It acts as a chelating agent, forming stable complexes with metal ions. This property is utilized in solvent extraction processes where this compound binds to metal ions, facilitating their separation from aqueous solutions. The molecular targets include metal ions such as palladium and platinum, and the pathways involved include chelation and complexation reactions .
相似化合物的比较
n,n-Dimethylglycine: A simpler derivative with two methyl groups instead of octyl groups.
n,n-Dioctyl-N,N’-di-dodecyl-3-oxapentane-1,5-diamide: A more complex derivative with additional functional groups.
Uniqueness: n,n-Dioctylglycine is unique due to its hydrophobic nature and ability to form stable complexes with metal ions. This makes it particularly useful in solvent extraction processes and other industrial applications where hydrophobicity and metal chelation are important .
属性
CAS 编号 |
18198-48-6 |
|---|---|
分子式 |
C18H37NO2 |
分子量 |
299.5 g/mol |
IUPAC 名称 |
2-(dioctylamino)acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-3-5-7-9-11-13-15-19(17-18(20)21)16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,20,21) |
InChI 键 |
HVSYQIIFVJACKZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCCCCCCC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)


![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)






![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
